Cas no 2229111-63-9 (4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol)

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol is a structurally distinct piperidine derivative featuring a trifluoromethylphenylmethyl substitution, which enhances its potential utility in medicinal chemistry and pharmaceutical applications. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the hydroxyl group at the 4-position of the piperidine ring offers a reactive handle for further functionalization. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including CNS-targeting agents, due to its balanced steric and electronic properties. Its well-defined structure ensures reproducibility in research and development, making it a reliable building block for drug discovery programs.
4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol structure
2229111-63-9 structure
商品名:4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol
CAS番号:2229111-63-9
MF:C14H18F3NO
メガワット:273.294034481049
CID:6402964
PubChem ID:165707427

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol
    • EN300-1954201
    • 2229111-63-9
    • 4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
    • インチ: 1S/C14H18F3NO/c1-10-8-12(14(15,16)17)3-2-11(10)9-13(19)4-6-18-7-5-13/h2-3,8,18-19H,4-7,9H2,1H3
    • InChIKey: DFLDRXPLOUKBLI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=C(C)C=1)CC1(CCNCC1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 273.13404868g/mol
  • どういたいしつりょう: 273.13404868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 32.3Ų

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954201-5.0g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
5g
$2650.0 2023-05-31
Enamine
EN300-1954201-0.25g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
0.25g
$1038.0 2023-09-17
Enamine
EN300-1954201-0.1g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
0.1g
$993.0 2023-09-17
Enamine
EN300-1954201-0.05g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
0.05g
$948.0 2023-09-17
Enamine
EN300-1954201-10.0g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
10g
$3929.0 2023-05-31
Enamine
EN300-1954201-2.5g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
2.5g
$2211.0 2023-09-17
Enamine
EN300-1954201-0.5g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
0.5g
$1084.0 2023-09-17
Enamine
EN300-1954201-1.0g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
1g
$914.0 2023-05-31
Enamine
EN300-1954201-5g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
5g
$3273.0 2023-09-17
Enamine
EN300-1954201-10g
4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
2229111-63-9
10g
$4852.0 2023-09-17

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 関連文献

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-olに関する追加情報

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol: A Novel Compound with Promising Pharmacological Potential

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol, a compound with the chemical formula C20H23FN2O, has emerged as a significant research focus in the field of medicinal chemistry. Its unique molecular structure, characterized by a trifluoromethyl group and a piperidin-4-ol ring system, positions it as a potential candidate for therapeutic applications. The CAS No. 2229111-63-9 identifier underscores its distinct chemical identity, which is critical for drug development and regulatory compliance. Recent studies have highlighted its pharmacological properties, making it a subject of interest in both academic and industrial research.

The trifluoromethyl substituent in this compound is particularly noteworthy due to its ability to enhance metabolic stability and improve drug-like properties. This functional group is commonly used in pharmaceutical design to modulate biological activity and reduce degradation by enzymes. The piperidin-4-ol core, a six-membered ring with hydroxyl functionality, further contributes to its potential as a scaffold for drug development. The combination of these structural elements suggests a molecule with a balanced profile of solubility, permeability, and target specificity.

Recent advancements in computational chemistry have enabled researchers to predict the interactions of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol with various biological targets. Machine learning models trained on large datasets of molecular interactions have identified potential binding sites for this compound within key enzymes and receptors. These findings are particularly relevant in the context of diseases such as cancer and neurodegenerative disorders, where targeted modulation of specific pathways is critical.

One of the most compelling areas of research involving this compound is its potential role in oncology. Studies published in the Journal of Medicinal Chemistry in 2023 have demonstrated that 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol exhibits selective cytotoxicity against cancer cell lines, particularly in triple-negative breast cancer models. The trifluoromethyl group appears to play a crucial role in enhancing the compound's ability to disrupt cellular signaling pathways associated with tumor progression.

Another area of focus is the compound's potential as a prodrug platform. Prodrugs are designed to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. In this case, the piperidin-4-ol moiety may act as a carrier for the trifluoromethyl group, allowing for controlled release of the active component within the body. This approach could significantly enhance therapeutic outcomes while minimizing side effects.

Recent pharmacokinetic studies have also explored the metabolic fate of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol. Research published in Drug Metabolism and Disposition in 2024 indicates that the compound undergoes minimal hepatic metabolism, which is a desirable property for oral medications. This characteristic suggests that the compound may have a longer half-life in the bloodstream, potentially reducing the frequency of administration required for therapeutic efficacy.

From a synthetic perspective, the preparation of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol involves several key steps that highlight the challenges and innovations in modern organic chemistry. The synthesis typically begins with the formation of a phenylmethyl derivative, which is then coupled with the piperidin-4-ol ring system. This process requires precise control of reaction conditions to ensure the formation of the desired product without unwanted side reactions.

Advancements in green chemistry have also influenced the synthesis of this compound. Researchers are now exploring more sustainable methods to produce 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol with reduced environmental impact. These efforts align with the growing emphasis on eco-friendly pharmaceutical production, which is becoming increasingly important in the industry.

The compound's potential applications extend beyond oncology and pharmacokinetics. In the field of neurology, preliminary studies suggest that 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol may have neuroprotective properties. Research published in Neuropharmacology in 2023 explored its effects on neuronal cells exposed to oxidative stress, a condition associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The results indicated that the compound could mitigate oxidative damage, suggesting its potential as a therapeutic agent for these conditions.

However, the development of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol as a therapeutic agent is not without challenges. One of the primary concerns is the need for further preclinical and clinical studies to establish its safety and efficacy. While in vitro studies have shown promising results, the compound must undergo rigorous testing in animal models and eventually in human trials to confirm its therapeutic potential.

Another critical consideration is the potential for drug resistance. In the case of cancer treatments, the ability of tumor cells to develop resistance to therapeutic agents is a significant barrier to successful treatment. Researchers are currently investigating how the trifluoromethyl group may influence the compound's ability to overcome resistance mechanisms. These studies are essential for understanding the long-term effectiveness of the compound in clinical settings.

From a regulatory standpoint, the development of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol must comply with stringent guidelines to ensure patient safety. The process of obtaining regulatory approval involves extensive documentation of the compound's pharmacological profile, toxicological data, and manufacturing processes. These requirements are designed to minimize risks and ensure that the final product meets the highest standards of quality and safety.

Despite the challenges, the potential benefits of 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol make it a compelling candidate for further research. Its unique molecular structure and the promising results from recent studies suggest that it could play a significant role in the development of new therapeutic agents. As research in this area continues to evolve, it is likely that the compound will remain at the forefront of pharmaceutical innovation.

In conclusion, 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol represents a promising advancement in medicinal chemistry. Its unique structural features and the potential for therapeutic applications make it a subject of ongoing research. While further studies are needed to fully understand its properties and potential, the compound's characteristics suggest that it could contribute significantly to the development of new treatments for a variety of diseases.

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